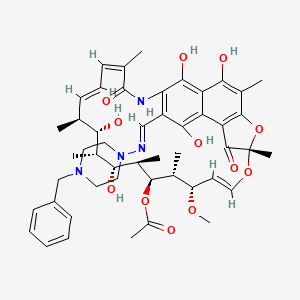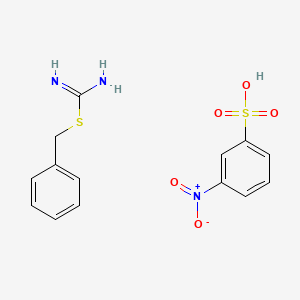
n-Hexyl-N'-nitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyl-N’-nitroguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a hexyl group attached to the nitrogen atom of the nitroguanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl-N’-nitroguanidine typically involves the reaction of hexylamine with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine Reaction: Hexylamine is reacted with nitroguanidine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure n-Hexyl-N’-nitroguanidine.
Industrial Production Methods
Industrial production of n-Hexyl-N’-nitroguanidine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
n-Hexyl-N’-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation Products: Various oxidized derivatives of n-Hexyl-N’-nitroguanidine.
Reduction Products: n-Hexyl-N’-aminoguanidine.
Substitution Products: Different alkyl or aryl substituted nitroguanidines.
Wissenschaftliche Forschungsanwendungen
n-Hexyl-N’-nitroguanidine has several scientific research applications, including:
Agriculture: It is used as a precursor for the synthesis of insecticides and pesticides.
Biochemistry: It is used in biochemical studies to understand the mechanisms of action of nitroguanidine derivatives.
Material Science: It is used in the synthesis of energetic materials and propellants.
Wirkmechanismus
The mechanism of action of n-Hexyl-N’-nitroguanidine involves its interaction with specific molecular targets. In the case of its use as an insecticide, it acts on the nervous system of insects, leading to their death. The nitroguanidine moiety interacts with nicotinic acetylcholine receptors, disrupting normal neural transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroguanidine: A parent compound with similar chemical properties.
1-Methyl-3-nitroguanidine: A derivative with a methyl group instead of a hexyl group.
1-Methyl-3-nitroso-1-nitroguanidine: A related compound with a nitroso group.
Uniqueness
n-Hexyl-N’-nitroguanidine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to other nitroguanidine derivatives. This uniqueness makes it suitable for specific applications in agriculture and pharmaceuticals.
Eigenschaften
CAS-Nummer |
35089-71-5 |
|---|---|
Molekularformel |
C7H16N4O2 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-hexyl-1-nitroguanidine |
InChI |
InChI=1S/C7H16N4O2/c1-2-3-4-5-6-9-7(8)10-11(12)13/h2-6H2,1H3,(H3,8,9,10) |
InChI-Schlüssel |
XVQKTZOOSZOPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)






![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)

